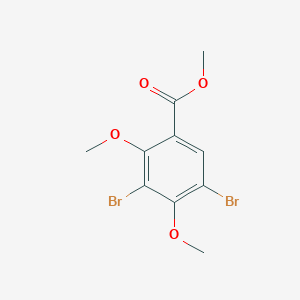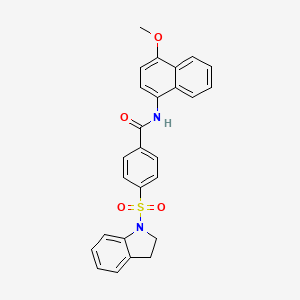
4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
Descripción general
Descripción
4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used in various laboratory experiments to study its mechanism of action, biochemical and physiological effects, and other related aspects.
Mecanismo De Acción
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide involves the inhibition of specific enzymes or proteins. This compound is known to inhibit the activity of several protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can potentially modulate the cellular processes and have an impact on various disease conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide depend on the specific enzyme or protein that it inhibits. In general, this compound has been shown to have anti-proliferative and anti-cancer effects in various cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been studied for its potential effects on various other diseases such as diabetes, inflammation, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide in lab experiments is its specificity towards certain enzymes or proteins. This allows researchers to study the effects of specific inhibitors on the target proteins and to gain insights into their mechanisms of action. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and to carefully monitor the concentration and exposure time of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide. One of the potential areas of research is the development of more potent and selective inhibitors of specific enzymes or proteins. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease conditions. Additionally, the study of the structure-activity relationship of this compound can provide insights into the design of more effective inhibitors with improved pharmacological properties.
Aplicaciones Científicas De Investigación
4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has several potential applications in scientific research. It is commonly used as a tool compound to study the mechanism of action of various enzymes and proteins. For instance, it has been used to study the role of protein kinases in cancer cells and to investigate the effects of various inhibitors on these enzymes.
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-32-25-15-14-23(21-7-3-4-8-22(21)25)27-26(29)19-10-12-20(13-11-19)33(30,31)28-17-16-18-6-2-5-9-24(18)28/h2-15H,16-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFOQHFMFPEOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



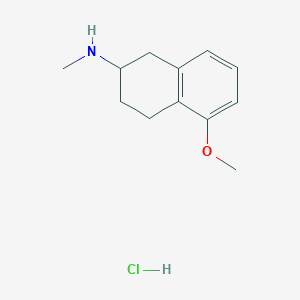
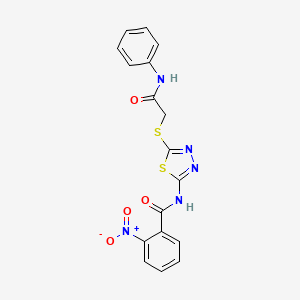

![5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide](/img/structure/B3264559.png)
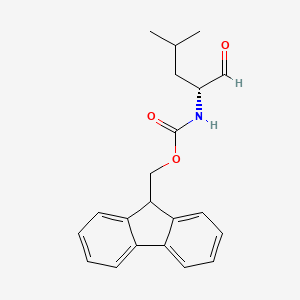
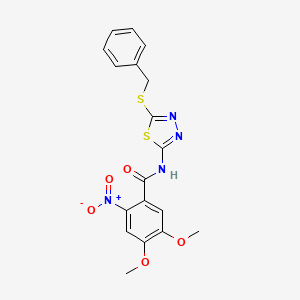
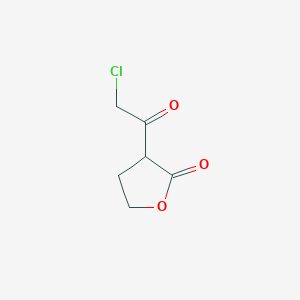
![(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3264607.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3264622.png)
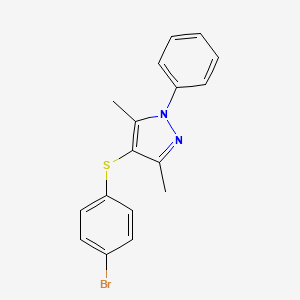
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B3264633.png)


